molecular formula C14H11ClN2O3 B12597438 2-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-3-carboxylic acid CAS No. 917614-39-2

2-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-3-carboxylic acid

Cat. No.: B12597438
CAS No.: 917614-39-2
M. Wt: 290.70 g/mol
InChI Key: OUOUZQJISBHHAF-UHFFFAOYSA-N
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Description

2-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and a 4-chloroanilino group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-3-carboxylic acid typically involves the reaction of 4-chloroaniline with ethyl 2-oxoacetate to form an intermediate, which is then reacted with pyridine-3-carboxylic acid under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-3-carboxylic acid is unique due to the presence of the 4-chloroanilino group, which imparts distinct chemical and biological properties compared to other pyridinecarboxylic acids. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .

Properties

CAS No.

917614-39-2

Molecular Formula

C14H11ClN2O3

Molecular Weight

290.70 g/mol

IUPAC Name

2-[2-(4-chloroanilino)-2-oxoethyl]pyridine-3-carboxylic acid

InChI

InChI=1S/C14H11ClN2O3/c15-9-3-5-10(6-4-9)17-13(18)8-12-11(14(19)20)2-1-7-16-12/h1-7H,8H2,(H,17,18)(H,19,20)

InChI Key

OUOUZQJISBHHAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)CC(=O)NC2=CC=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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